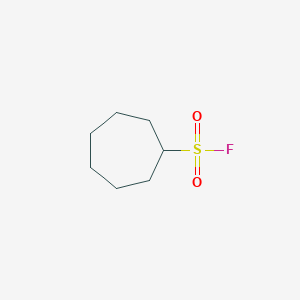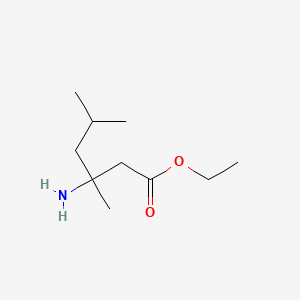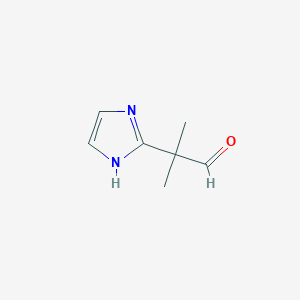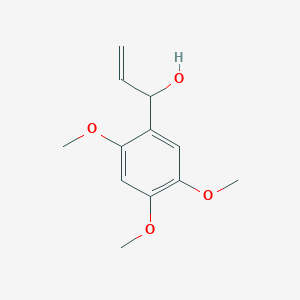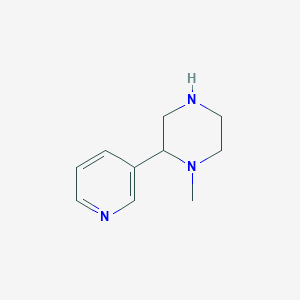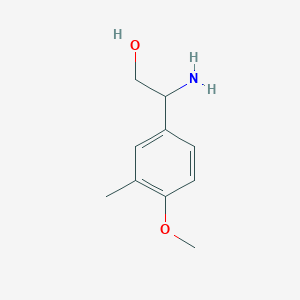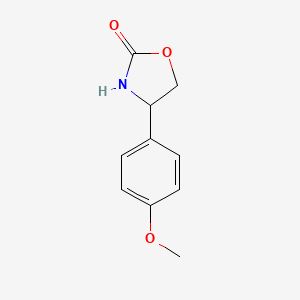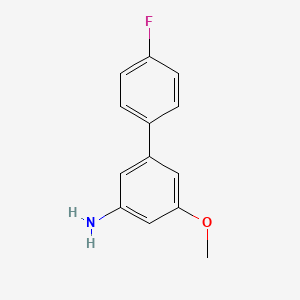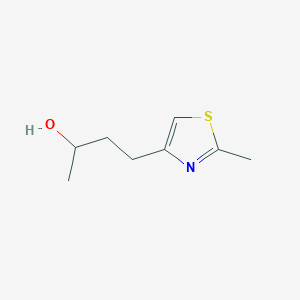
4-(2-Methylthiazol-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylthiazol-4-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a butan-2-ol group.
Métodos De Preparación
The synthesis of 4-(2-Methylthiazol-4-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazole with butan-2-ol under specific reaction conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions. These methods often include steps such as purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
4-(2-Methylthiazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Methylthiazol-4-yl)butan-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Methylthiazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and other apoptotic pathways. This leads to the programmed cell death of cancerous cells, thereby inhibiting their growth and proliferation .
In antimicrobial applications, the compound disrupts the biosynthesis of bacterial lipids, leading to the inhibition of bacterial growth. Its antifungal activity is attributed to its ability to interfere with the cell membrane integrity of fungal cells .
Comparación Con Compuestos Similares
4-(2-Methylthiazol-4-yl)butan-2-ol can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Known for its antifungal and antibacterial activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a butan-2-ol group makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
FXRNAGNOINETTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


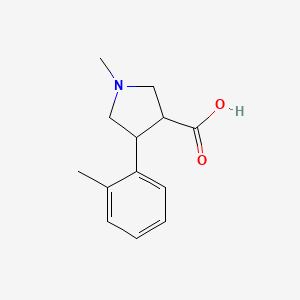
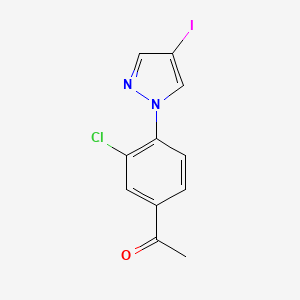
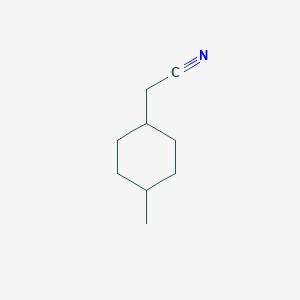
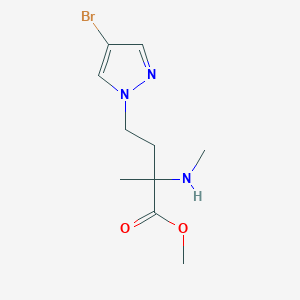
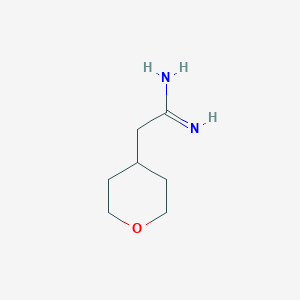
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
